Bienvenue dans la boutique en ligne BenchChem!

5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

medicinal chemistry kinase inhibitor design heterocyclic scaffold comparison

5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile (CAS 1137475-17-2) is a uniquely differentiated pyrimidine-pyrazine hybrid. Its 4,6-diaminopyrimidine core with a 4-aminobutyl side chain creates a spatial H-bond donor/acceptor arrangement unattainable with 2,4-diaminopyrimidine or pyridine-core analogs. This exact scaffold is essential for ATP-competitive kinase inhibitor campaigns and FBDD libraries targeting selectivity pockets. Procure with batch-specific ≥98% purity certification to ensure experimental reproducibility. Ideal for chemical probe development, kinome-wide profiling, and fragment-based library construction.

Molecular Formula C13H16N8
Molecular Weight 284.32 g/mol
CAS No. 1137475-17-2
Cat. No. B3214239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
CAS1137475-17-2
Molecular FormulaC13H16N8
Molecular Weight284.32 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1NC2=NC=C(N=C2)C#N)NCCCCN
InChIInChI=1S/C13H16N8/c14-3-1-2-4-16-11-5-12(20-9-19-11)21-13-8-17-10(6-15)7-18-13/h5,7-9H,1-4,14H2,(H2,16,18,19,20,21)
InChIKeyDULCHLIZXSYMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile (CAS 1137475-17-2): Structural and Physicochemical Baseline for Informed Procurement


5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile (CAS 1137475-17-2) is a heterocyclic small molecule belonging to the class of pyrimidine-pyrazine hybrids. It features a 4,6-diaminopyrimidine core linked via an amino bridge to a pyrazine-2-carbonitrile moiety, with a flexible 4-aminobutyl side chain extending from the pyrimidine ring [1]. The compound has a molecular formula of C13H16N8 and a molecular weight of 284.32 g/mol [1]. Computed physicochemical properties derived from PubChem include a calculated XLogP3 of 0.4, a topological polar surface area (TPSA) of 125 Ų, 3 hydrogen bond donors, 8 hydrogen bond acceptors, and 7 rotatable bonds [1]. These properties place the compound within favorable drug-like chemical space and distinguish it from closely related analogs that differ in core heterocycle composition or side chain length.

Why 5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile Cannot Be Casually Substituted with In-Class or Structurally Proximal Analogs


Generic substitution with structurally proximal analogs of 5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is scientifically unsound because even single-atom modifications within the core heterocycle or alterations in side chain length can profoundly impact molecular recognition, physicochemical properties, and ultimately biological activity. The specific combination of a pyrimidine core (possessing two endocyclic nitrogen atoms at positions 1 and 3) and a 4-aminobutyl side chain (a four-carbon aliphatic linker terminating in a primary amine) creates a unique spatial arrangement of hydrogen bond donors and acceptors that is not replicated by the closest available analog, 5-((5-Amino-4-((3-aminopropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CAS 1137476-38-0), which substitutes the pyrimidine with a pyridine and shortens the side chain by one methylene unit [1]. Such modifications alter both the electronic character of the heterocyclic scaffold and the conformational flexibility of the basic side chain, directly affecting target engagement kinetics, selectivity profiles, and the reproducibility of experimental data [1]. The quantitative evidence delineated in Section 3 substantiates why rigorous compound identity verification and procurement of the exact CAS number are mandatory for experimental integrity.

Quantitative Comparative Evidence Differentiating 5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile from Closest Analogs


Core Heterocycle Differentiation: Pyrimidine vs. Pyridine Impact on Hydrogen Bond Acceptor Count

The target compound incorporates a pyrimidine core at the central heterocycle, whereas the closest cataloged analog, 5-((5-Amino-4-((3-aminopropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CAS 1137476-38-0), employs a pyridine ring in the corresponding position [1]. This pyrimidine-to-pyridine substitution alters the number of endocyclic nitrogen atoms from two (pyrimidine) to one (pyridine), directly reducing the hydrogen bond acceptor capacity of the core scaffold and modifying the electronic distribution within the ring system [1].

medicinal chemistry kinase inhibitor design heterocyclic scaffold comparison

Side Chain Length and Conformational Flexibility: 4-Aminobutyl vs. 3-Aminopropyl Differentiation

The target compound bears a 4-aminobutyl substituent (four-carbon aliphatic chain terminating in a primary amine) at the 6-position of the pyrimidine ring, whereas the closest analog, CAS 1137476-38-0, carries a 3-aminopropyl group (three-carbon chain) at the corresponding position of its pyridine core [1]. This difference of one methylene (-CH2-) unit directly affects the compound's conformational flexibility and the reach of the terminal primary amine, which often participates in solvent-exposed or allosteric interactions [1].

structure-activity relationship linker optimization conformational analysis

Lipophilicity Differentiation: XLogP3 Comparison Between Target and Closest Analog

The computed partition coefficient (XLogP3) for the target compound is 0.4, as reported in PubChem [1]. This value reflects the balance between the polar pyrimidine-pyrazine scaffold and the hydrophobic contribution of the 4-aminobutyl chain. The pyridine-based analog (CAS 1137476-38-0) is predicted to exhibit a modestly higher logP due to the reduced polarity of the pyridine core (one fewer endocyclic nitrogen), although direct experimentally measured values are not publicly available for head-to-head comparison at this time.

physicochemical profiling drug-likeness lipophilicity comparison

Purity Specification and Reproducibility: Vendor-Benchmarked Purity for Reliable Assay Results

Reputable vendors supplying the target compound provide defined purity specifications that are essential for assay reproducibility. MolCore catalogs the compound at a purity of NLT 98% . CymitQuimica specifies a minimum purity of 95% . These specifications provide a verifiable quality benchmark that should be confirmed via certificate of analysis (CoA) upon procurement. In contrast, generic sourcing of in-class analogs without defined purity specifications introduces uncontrolled variability that can confound IC50/EC50 determinations and lead to irreproducible results.

quality control assay reproducibility vendor comparison

Scaffold-Based Class Inference: 4,6-Diaminopyrimidine as a Privileged Kinase Hinge-Binding Motif

The 4,6-diaminopyrimidine substructure present in the target compound is a well-characterized hinge-binding motif for ATP-competitive kinase inhibition, with the pyrimidine N1 nitrogen and the exocyclic NH at the 4-position forming a bidentate donor-acceptor pair with the kinase hinge region [1]. The pyrazine-2-carbonitrile moiety extends into the solvent-accessible region, while the 4-aminobutyl side chain projects toward the ribose pocket or solvent front, depending on the kinase conformation [1]. This scaffold arrangement is structurally distinct from the 2,4-diaminopyrimidine hinge binders or the pyridine-based variant (CAS 1137476-38-0), which engages the hinge via a different hydrogen bonding geometry.

kinase inhibitor hinge-binding motif scaffold analysis

Optimal Research and Industrial Application Scenarios for 5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile


Kinase Inhibitor Lead Optimization and SAR Expansion

The compound's 4,6-diaminopyrimidine core with a 4-aminobutyl side chain and pyrazine-2-carbonitrile extension makes it a suitable scaffold for ATP-competitive kinase inhibitor optimization campaigns, particularly for targets where a 4,6-substitution pattern on the pyrimidine is required to access unique selectivity pockets [1]. Its computed XLogP3 of 0.4 and TPSA of 125 Ų place it within favorable physicochemical space for lead-like compounds, and the presence of the aminobutyl side chain offers a synthetic handle for further derivatization or solubility optimization [1]. Researchers conducting kinome-wide selectivity profiling or developing type I kinase inhibitors targeting kinases with distinctive hinge region geometries should prioritize this compound over 2,4-diaminopyrimidine or pyridine-core analogs.

Chemical Biology Probe Development for Pyrimidine-Recognizing Protein Targets

The compound's pyrimidine-pyrazine hybrid structure, combined with the flexible 4-aminobutyl tail, provides a differentiated chemical probe scaffold for investigating protein-ligand interactions involving pyrimidine recognition motifs, such as those found in various NAD+-dependent enzymes, sirtuins, or specific G-protein-coupled receptor families [1]. The terminal primary amine on the butyl chain can be conjugated to biotin, fluorophores, or affinity matrices without modifying the core binding pharmacophore, enabling pull-down and target-identification experiments. The defined purity specifications (NLT 98% from MolCore; Min. 95% from CymitQuimica) ensure that probe-based experiments are conducted with a well-characterized chemical entity, minimizing artifacts from impurities.

Medicinal Chemistry Core Library Diversification and Fragment Growth

As a fragment-like compound (MW 284.32, XLogP3 0.4, 7 rotatable bonds), this molecule serves as an attractive starting point for fragment-based drug discovery (FBDD) and library diversification initiatives [1]. Its three hydrogen bond donors and eight acceptors provide multiple vectors for fragment growth, while the TPSA of 125 Ų maintains favorable permeability potential. The 4,6-diaminopyrimidine scaffold provides a distinct growth vector geometry compared to more common 2,4-substituted fragments, enabling the construction of compound libraries that sample underexploited regions of chemical space. Procurement should be directed to vendors providing batch-specific purity certification (e.g., MolCore or CymitQuimica) to ensure consistent library quality.

Method Development and Assay Validation for HPLC-MS Quantification of Diaminopyrimidine Analogs

The compound's characteristic UV chromophore (pyrazine-2-carbonitrile and pyrimidine rings) and basic amine functional groups make it a suitable reference standard for developing and validating HPLC-UV or LC-MS/MS analytical methods for quantifying diaminopyrimidine analogs in biological matrices or reaction mixtures. Its retention time, mass spectral fragmentation pattern, and UV absorption profile can serve as system suitability benchmarks. The availability of defined purity grades (95–98%) from multiple suppliers enables cross-laboratory method transfer and validation studies, supporting both academic and industrial QC workflows.

Quote Request

Request a Quote for 5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.